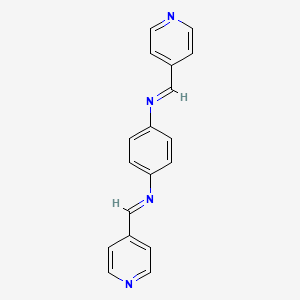

1,4-Benzenediamine, N,N'-bis(4-pyridinylmethylene)-

描述

属性

IUPAC Name |

1-pyridin-4-yl-N-[4-(pyridin-4-ylmethylideneamino)phenyl]methanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4/c1-2-18(22-14-16-7-11-20-12-8-16)4-3-17(1)21-13-15-5-9-19-10-6-15/h1-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBUIXULEGNITAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=CC2=CC=NC=C2)N=CC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00477192 | |

| Record name | 1,4-Benzenediamine, N,N'-bis(4-pyridinylmethylene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00477192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78808-21-6 | |

| Record name | 1,4-Benzenediamine, N,N'-bis(4-pyridinylmethylene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00477192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Benzenediamine, N,N’-bis(4-pyridinylmethylene)- typically involves the reaction of 1,4-benzenediamine with pyridine-4-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

化学反应分析

Types of Reactions

1,4-Benzenediamine, N,N’-bis(4-pyridinylmethylene)- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The amine groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Substituted benzene derivatives.

科学研究应用

Metal-Organic Frameworks (MOFs)

BDPM's ability to form metal complexes makes it an attractive candidate for the development of Metal-Organic Frameworks (MOFs). MOFs are structures composed of metal ions coordinated to organic ligands, and they have applications in gas storage, separation, and catalysis. Research indicates that complexes formed with transition metals can exhibit enhanced catalytic activity and unique luminescent properties.

Functional Polymers

The rigid structure of BDPM allows it to be incorporated into the design of new functional polymers. These polymers can exhibit tailored properties for specific applications, such as improved mechanical strength or enhanced thermal stability. The potential for BDPM-based polymers in electronic devices and sensors is an area of active research.

Biochemical Probes

BDPM has been investigated for its potential as a biochemical probe due to its ability to interact with various enzymes and receptors. These interactions can modulate biological pathways, influencing cellular responses. Studies are ongoing to identify specific molecular targets that BDPM can bind to, which may lead to therapeutic applications in drug development.

Anticancer Properties

Preliminary research suggests that BDPM may possess anticancer properties. Its structural features allow it to interact with DNA and other biomolecules, potentially inhibiting cancer cell growth. Further studies are needed to elucidate the mechanisms behind these effects and evaluate its efficacy in clinical settings.

Catalysis

The chelating nature of BDPM allows it to function as a ligand in catalytic processes. Transition metal complexes formed with BDPM have shown promise in various catalytic reactions, including oxidation and reduction processes. These complexes can enhance reaction rates and selectivity, making them valuable in synthetic organic chemistry.

作用机制

The mechanism of action of 1,4-Benzenediamine, N,N’-bis(4-pyridinylmethylene)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

相似化合物的比较

Benzylidene Derivatives ()

Compounds such as N,N’-dibenzyliden-benzen-1,4-diamine (3) and its chloro-, methoxy-, heptyloxy-, and dodecyloxy-substituted analogs (4–7) share the benzene-1,4-diamine backbone but differ in substituent groups. Key distinctions:

- Electronic Effects: The pyridinylmethylene groups in the target compound are more electron-withdrawing than benzylidene substituents, altering redox potentials and ligand-metal interactions.

- Mesophase Behavior : Alkoxy-substituted analogs (e.g., compounds 6–7) exhibit liquid crystalline properties due to flexible alkyl chains, whereas the rigid pyridinylmethylene groups in the target compound likely favor crystalline or polymeric phases .

Phthalazine Derivatives ()

Compounds 11–14 feature phthalazine rings instead of pyridines. Notable differences:

- Melting Points : Phthalazine derivatives (e.g., compound 11: 250–251°C, compound 12: >340°C) have significantly higher melting points than typical pyridinylmethylene analogs, suggesting stronger π-π stacking or hydrogen bonding in the solid state .

- Synthetic Routes : Phthalazine derivatives are synthesized via nucleophilic substitution with amines, while the target compound requires electrochemical conditions .

Coordination Chemistry ()

The compound’s pyridinyl groups enable robust metal coordination, contrasting with 1,4-Benzenediamine, N,N'-bis[4-[(4-aminophenyl)amino]phenyl]- (CAS 189000-38-2), which has multiple amine sites but lacks heteroaromatic ligands. The latter is less suited for catalytic applications but may excel in polymer crosslinking due to its polyamine structure .

Pharmaceutical Relevance ()

Comparative Data Table

Solubility and Stability

- Pyridinylmethylene vs. Alkyl/Aryl Substituents: The target compound’s solubility in polar aprotic solvents (e.g., THF) contrasts with alkyloxy derivatives (e.g., compound 7 in ), which exhibit improved solubility in nonpolar solvents due to long alkyl chains .

- Oxidative Stability : Unlike N,N,N',N'-Tetramethyl-p-phenylenediamine dihydrochloride (), a redox-active reagent, the pyridinylmethylene groups may confer stability against oxidation, making the compound suitable for electrochemical applications .

生物活性

1,4-Benzenediamine, N,N'-bis(4-pyridinylmethylene)-, also known as BDPM, is a compound of significant interest due to its unique structure and potential biological activities. This article presents a comprehensive overview of its biological activity, including relevant research findings, case studies, and comparative analysis with similar compounds.

Structural Overview

BDPM features a benzene core with two amine groups at the 1 and 4 positions, each linked to a 4-pyridinylmethylene group. The molecular formula is with a molecular weight of approximately 286.3 g/mol. This structure allows BDPM to function as a chelating agent, capable of binding metal ions through its nitrogen atoms, which is pivotal for its biological interactions and potential therapeutic applications .

Research indicates that BDPM can interact with various molecular targets, modulating enzyme and receptor activities. This interaction can influence biochemical pathways critical for cellular functions. The compound's ability to act as a biochemical probe opens avenues for therapeutic applications in cancer treatment and other diseases .

Anticancer Potential

Several studies have explored the anticancer properties of BDPM and its metal complexes. For instance, complexes formed with transition metals have shown varying degrees of cytotoxicity against different cancer cell lines:

These findings suggest that while BDPM itself may not exhibit strong activity, its metal complexes could enhance biological efficacy.

Case Studies

- Metal Complex Formation : A study investigated the synthesis of ruthenium(II) complexes with BDPM derivatives, showing that these complexes exhibited notable anticancer activity against various human cancer cell lines. The incorporation of BDPM into metal complexes improved their stability and biological activity compared to uncoordinated ligands .

- Interaction Studies : Another research effort focused on the binding affinity of BDPM to specific enzymes and receptors. The results demonstrated that BDPM could effectively modulate the activities of these biomolecules, indicating its potential as a therapeutic agent targeting specific pathways in cancer biology .

Comparative Analysis

To better understand the uniqueness of BDPM's biological activity, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 1,4-Benzenediamine | Basic structure without additional substituents | Lacks enhanced reactivity |

| 1,4-Benzenediamine, N,N'-bis(2-pyridinylmethylene) | Similar structure but with different pyridine positioning | Alters reactivity and binding characteristics |

| 1,4-Benzenediamine, N,N'-bis(1-methylethyl) | Contains branched alkyl substituents | Provides different physical properties |

BDPM's specific interaction capabilities due to the presence of pyridine rings at the 4-position may enhance its reactivity and biological activity compared to these similar compounds .

常见问题

Q. What are the recommended methods for synthesizing 1,4-Benzenediamine, N,N'-bis(4-pyridinylmethylene)-, and how can purity be optimized?

The compound is typically synthesized via a condensation reaction between 1,4-phenylenediamine and 4-pyridinecarboxaldehyde under reflux in a polar aprotic solvent (e.g., THF or ethanol). Catalytic acid (e.g., acetic acid) accelerates imine bond formation. Purification involves recrystallization from ethanol or column chromatography using silica gel with a gradient eluent (e.g., ethyl acetate/hexane). Purity optimization requires monitoring by TLC and characterization via -NMR and FTIR to confirm the absence of unreacted aldehydes or amines .

Q. How can the crystal structure of this compound be determined, and what software is suitable for refinement?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals grown via slow evaporation in THF/ethanol mixtures (as reported in COD Entry 2212421) should be mounted on a diffractometer. Data reduction and structure solution can be performed using SHELXS/SHELXD , followed by refinement with SHELXL . The structure exhibits a centrosymmetric conformation with π-π stacking between pyridyl and benzene rings, critical for supramolecular assembly .

Q. What solvents are compatible with this compound, and how does solubility impact experimental design?

The compound shows moderate solubility in DMSO, THF, and dichloromethane but limited solubility in water or hexane. For electrochemical studies (e.g., cyclic voltammetry), 0.1 M [n-BuN][PF] in THF is recommended as a supporting electrolyte . Solubility challenges in aqueous media necessitate the use of co-solvents (e.g., 10% DMSO in PBS) for biological assays .

Advanced Research Questions

Q. How can conflicting electrochemical data (e.g., redox potentials) be resolved for this compound?

Discrepancies in redox potentials may arise from solvent effects, concentration, or reference electrode calibration. For example, in THF with 0.1 M [n-BuN][PF], the compound exhibits a quasi-reversible redox wave at −2.00 V vs. Ag/AgCl . Reproducibility requires rigorous degassing (N/Ar) and internal standardization (e.g., ferrocene/ferrocenium). Density Functional Theory (DFT) calculations can validate experimental redox behavior by correlating HOMO/LUMO energies with observed potentials.

Q. What strategies are effective for incorporating this compound into supramolecular assemblies or coordination polymers?

The pyridyl nitrogen atoms act as Lewis bases, enabling coordination to transition metals (e.g., Pd, Cu). In one approach, reaction with (en*)Pd(NO) (en* = tetramethylethylenediamine) yields molecular squares or triangles depending on solvent polarity and stoichiometry . Structural diversity is influenced by ligand flexibility and metal-ligand bond angles, characterized by SCXRD and ESI-MS.

Q. How does the compound’s stability under acidic or oxidative conditions affect its application in functional materials?

The imine linkage (-CH=N-) is pH-sensitive, hydrolyzing under strongly acidic conditions (pH < 3). For materials requiring stability (e.g., electrochromic polymers), post-synthetic reduction of the imine to amine (-CH-NH-) using NaBH is advised . Oxidative stability can be assessed via cyclic voltammetry; degradation products are identifiable by HPLC-MS.

Q. What role does this compound play in the synthesis of AIE (Aggregation-Induced Emission)-active polymers?

When copolymerized with tetraphenylethene (TPE) derivatives, the compound enhances π-conjugation and restricts intramolecular rotation, inducing AIE. For example, electropolymerization on ITO electrodes produces films with tunable emission and electrochromic properties. Characterization includes UV-vis-NIR spectroscopy and spectroelectrochemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。